Zinterol Hydrochloride

Description

Properties

IUPAC Name |

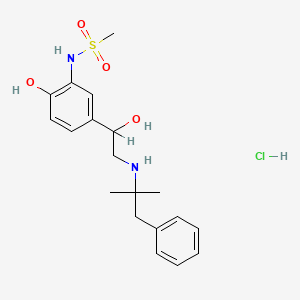

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNUBJDWJFOMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37000-20-7 (Parent) | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701000591 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38241-28-0, 79561-61-8 | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38241-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinterol Hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Zinterol (B47285) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol hydrochloride is a potent and selective beta-2 adrenoceptor agonist.[1] As a member of the ethanolamine (B43304) class of compounds, it has been a valuable pharmacological tool for studying the roles of beta-2 adrenergic receptors in various physiological processes.[2] This technical guide provides a comprehensive overview of the molecular mechanism of action of Zinterol, detailing its engagement with the beta-2 adrenergic receptor and the subsequent intracellular signaling cascades. The guide also presents available quantitative data, outlines common experimental protocols for its study, and includes visualizations of key pathways and workflows.

Core Mechanism of Action: Selective Beta-2 Adrenergic Receptor Agonism

The primary mechanism of action of Zinterol is its selective binding to and activation of beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This interaction initiates a well-defined signaling pathway that ultimately leads to a cellular response, most notably smooth muscle relaxation.[3][4]

Upon binding to the beta-2 adrenergic receptor, Zinterol induces a conformational change in the receptor. This change facilitates the activation of an associated heterotrimeric Gs protein. The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the beta-gamma (Gβγ) subunits and interacts with and activates adenylyl cyclase, a membrane-bound enzyme.[4]

Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream protein targets, which mediates the final physiological effects. For instance, in bronchial smooth muscle, PKA phosphorylation leads to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation.[3][4]

In cardiac tissue, activation of the beta-2 adrenoceptor by Zinterol has also been shown to lead to the cAMP-dependent phosphorylation of proteins that regulate contractility and relaxation, such as troponin I and phospholamban.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of Zinterol.

| Parameter | Value | System/Condition | Reference |

| EC50 (ICa) | 2.2 nM | Cardiac myocytes | [1] |

| Contractile Force | 2.5-fold increase | Human atrium (10 µM Zinterol) | [5] |

| Relaxation t1/2 | 18% reduction | Human atrium (10 µM Zinterol) | [5] |

| Phospholamban Phosphorylation | 0.4 ± 0.1 pmol P/mg | Human atrium | [5] |

| In Vivo Effect | Dose | Animal Model | Observation | Reference |

| Ventricular Arrhythmias | 2.5 µg/kg i.v. | Heart failure rabbits | Induction of premature ventricular complexes and ventricular tachycardia | [1] |

| Behavioral Effects | 0.1-1 mg/kg | Rats | Decreased response rate and increased reinforcement rate | [6] |

| Locomotor Activity | 0.3-10 mg/kg | Rats | Significant reduction in locomotor activity | [6] |

| Receptor Downregulation | 10 mg/kg, IP (repeated) | Rats | Reduced density of beta-adrenergic receptors in cerebral cortex and cerebellum | [6] |

Experimental Protocols

The characterization of Zinterol's mechanism of action relies on a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and selectivity of Zinterol for adrenergic receptor subtypes.

-

Objective: To quantify the affinity (Ki) of Zinterol for beta-1 and beta-2 adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Isolation of cell membranes from tissues or cell lines expressing the target receptors.

-

Incubation: Incubation of the membranes with a constant concentration of a radiolabeled antagonist (e.g., (-)-[125I]cyanopindolol) and varying concentrations of unlabeled Zinterol.

-

Separation: Separation of bound and free radioligand by rapid filtration.

-

Quantification: Measurement of the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculation of the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays: Adenylyl Cyclase Activation

These assays measure the functional consequence of receptor activation by quantifying the production of the second messenger, cAMP.

-

Objective: To determine the potency (EC50) and efficacy of Zinterol in stimulating adenylyl cyclase activity.

-

Methodology:

-

Cell Culture/Membrane Preparation: Use of whole cells or membrane preparations expressing the beta-2 adrenergic receptor.

-

Stimulation: Treatment of the cells or membranes with varying concentrations of Zinterol in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: Quantification of the accumulated cAMP using methods such as competitive binding assays (e.g., radioimmunoassay - RIA) or enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: Plotting the concentration-response curve to determine the EC50 and maximal response.

-

In Vivo Studies

Animal models are employed to investigate the physiological and behavioral effects of Zinterol.

-

Objective: To assess the cardiovascular, respiratory, and central nervous system effects of Zinterol.

-

Methodology:

-

Cardiovascular Models: Anesthetized animals (e.g., cats, rabbits) are instrumented to monitor heart rate, blood pressure, and cardiac electrical activity (ECG) following intravenous administration of Zinterol.[1]

-

Behavioral Models: Rodents (e.g., rats) are administered Zinterol, and changes in locomotor activity and performance in operant conditioning paradigms are measured to assess central nervous system effects.[6]

-

Conclusion

This compound serves as a selective agonist for the beta-2 adrenergic receptor. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to a variety of physiological responses, most notably smooth muscle relaxation. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of Zinterol's pharmacological profile and the broader role of beta-2 adrenergic signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol Hydrochloride: An In-depth Technical Guide on a Selective β2-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol (B47285) hydrochloride is a potent and selective β2-adrenoceptor agonist, a class of drugs pivotal in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] By selectively targeting the β2-adrenoceptors, Zinterol stimulates bronchodilation and relaxation of airway smooth muscle. This technical guide provides a comprehensive overview of the pharmacological properties of Zinterol Hydrochloride, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies for its characterization.

Chemical and Physical Properties

This compound is the hydrochloride salt of Zinterol. Its chemical structure and properties are summarized below.

| Property | Value |

| Systematic Name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide hydrochloride |

| Molecular Formula | C₁₉H₂₇ClN₂O₄S |

| Molecular Weight | 414.9 g/mol |

| Synonyms | MJ 9184-1, Zinterol HCl, NSC-284704 |

| Chemical Structure | SMILES: CC(C)(Cc1ccccc1)NCC(c2ccc(c(c2)NS(=O)(=O)C)O)O.Cl |

Pharmacological Profile

Zinterol is characterized by its high affinity and functional selectivity for the β2-adrenoceptor subtype over the β1-adrenoceptor subtype. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects that can be mediated by β1-adrenoceptor stimulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro studies on human cardiac tissue.

Table 1: Functional Potency and Efficacy of this compound in Human Atrium

| Parameter | Value | Tissue/Assay | Reference |

| EC₅₀ (Positive Inotropic Effect) | 3 nM | Isolated human atrial strips | [2] |

| EC₅₀ (Lusitropic Effect) | 2 nM | Isolated human atrial strips | [2] |

| EC₅₀ (Adenylyl Cyclase Stimulation) | 30 nM | Human atrial homogenates | [2] |

| Intrinsic Activity (Adenylyl Cyclase) | 0.75 (relative to Isoprenaline) | Human atrial homogenates | [2] |

Table 2: Adrenoceptor Binding Affinity of Zinterol

| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue | Reference |

| β2-Adrenoceptor | Higher affinity | (-)-[¹²⁵I]cyanopindolol | Human atrium | [2] |

| β1-Adrenoceptor | Lower affinity | (-)-[¹²⁵I]cyanopindolol | Human atrium | [2] |

Note: Specific Ki values for Zinterol at β1 and β2 adrenoceptors were not available in the reviewed literature. The available data qualitatively demonstrates higher affinity for the β2 subtype.

Mechanism of Action: The β2-Adrenoceptor Signaling Pathway

Zinterol exerts its effects by activating the β2-adrenoceptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade, leading to the physiological responses of smooth muscle relaxation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Adrenoceptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of Zinterol for β1- and β2-adrenoceptors.

Detailed Methodology:

-

Membrane Preparation: Human atrial tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Competitive Binding Assay: Membranes are incubated with a fixed concentration of the non-selective β-adrenoceptor radioligand (-)-[¹²⁵I]cyanopindolol and varying concentrations of unlabeled Zinterol. To differentiate between β1 and β2 binding, parallel experiments are conducted in the presence of a high concentration of a β1-selective antagonist (e.g., CGP 20712A) to isolate binding to β2-adrenoceptors, or a β2-selective antagonist (e.g., ICI 118,551) to isolate binding to β1-adrenoceptors.

-

Incubation and Filtration: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing and Radioactivity Measurement: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of Zinterol to generate a competition curve. The IC₅₀ (the concentration of Zinterol that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol outlines the measurement of adenylyl cyclase activity in response to Zinterol stimulation.

Detailed Methodology:

-

Tissue Homogenate Preparation: Human atrial tissue is homogenized in a buffer containing agents to preserve enzyme activity.

-

Adenylyl Cyclase Assay: The homogenate is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), GTP (to facilitate G-protein activation), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of Zinterol.

-

Incubation and Termination: The reaction is carried out at 37°C for a defined period and then terminated, typically by heating.

-

cAMP Quantification: The amount of cAMP produced is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is constructed by plotting the amount of cAMP produced against the concentration of Zinterol. The EC₅₀ (the concentration of Zinterol that produces 50% of the maximal response) and the intrinsic activity (relative to a full agonist like isoprenaline) are determined from this curve.

Isolated Tissue Contractility Studies

This protocol describes the measurement of the inotropic (force of contraction) and lusitropic (rate of relaxation) effects of Zinterol on isolated cardiac tissue.

Detailed Methodology:

-

Tissue Preparation: Strips of human atrial muscle are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Experimental Setup: The muscle strips are attached to a force transducer to measure isometric contractions. The tissues are electrically stimulated at a constant frequency (e.g., 1 Hz).

-

Drug Administration: After an equilibration period, Zinterol is added to the organ bath in a cumulative manner, with each concentration allowed to reach a steady-state effect before the next addition.

-

Data Recording and Analysis: The force of contraction, time to peak tension, and time to 50% relaxation are continuously recorded. Dose-response curves are constructed, and the EC₅₀ values for the positive inotropic and lusitropic effects are determined. To confirm β2-adrenoceptor selectivity, experiments can be repeated in the presence of selective β1- and β2-adrenoceptor antagonists.[2]

Conclusion

This compound is a well-characterized selective β2-adrenoceptor agonist with potent functional effects. Its selectivity for the β2-adrenoceptor, demonstrated through both binding and functional assays, makes it a valuable tool for research into the physiological and pathological roles of this receptor subtype. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological evaluation of Zinterol and other β2-adrenoceptor agonists. Further research to quantify the precise binding affinity (Ki) at different adrenoceptor subtypes would provide a more complete picture of its selectivity profile.

References

- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol Hydrochloride: A Technical Guide to its Pharmacological Profile and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Zinterol Hydrochloride is a chemical entity belonging to the class of phenylethanolamines, which are known for their adrenergic activities. As a selective β2-adrenoceptor agonist, Zinterol has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways, leading to muscle relaxation and subsequent bronchodilation.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-[5-[2-[(1,1-dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide hydrochloride |

| Code Name | MJ-9184 |

| Molecular Formula | C₁₉H₂₆N₂O₄S · HCl |

| Molecular Weight | 414.95 g/mol |

| CAS Number | 38241-28-0 |

Synthesis

While the original, detailed synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on the known synthesis of similar phenylethanolamine derivatives. The general approach would likely involve the following key steps:

Caption: Generalized synthetic workflow for a phenylethanolamine derivative like Zinterol.

Pharmacological Profile

Mechanism of Action

Zinterol is a selective agonist for β2-adrenergic receptors. The binding of Zinterol to these G-protein coupled receptors (GPCRs) on airway smooth muscle cells initiates a signaling cascade.

Caption: Signaling pathway of Zinterol via the β2-adrenergic receptor.

This activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Pharmacological Data

Quantitative data for Zinterol is limited in readily available literature. However, comparative data for other β2-agonists are provided for context.

| Compound | Receptor | Assay Type | Value | Unit |

| Zinterol | β2-Adrenoceptor | Functional (ICa increase) | 2.2 | nM (EC₅₀) |

| Salbutamol | β2-Adrenoceptor | Binding | 158 | nM (Ki) |

| Formoterol | β2-Adrenoceptor | Binding | 1.6 | nM (Ki) |

| Salmeterol | β2-Adrenoceptor | Binding | 3.2 | nM (Ki) |

Experimental Protocols

In Vitro Evaluation: cAMP Accumulation Assay

This protocol describes a method to determine the ability of a test compound like Zinterol to stimulate cAMP production in cells expressing the β2-adrenergic receptor.

Objective: To quantify the EC₅₀ of Zinterol for cAMP production.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

IBMX (phosphodiesterase inhibitor).

-

Forskolin (positive control).

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Culture HEK293-β2AR cells to 80-90% confluency.

-

Cell Plating: Seed cells into a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also prepare solutions of a positive control (e.g., Isoproterenol) and a vehicle control.

-

Assay: a. Remove culture medium from the wells and wash with assay buffer. b. Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 10 minutes at 37°C. c. Add 50 µL of the Zinterol dilutions or controls to the respective wells. d. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Evaluation: Bronchodilator Activity in a Guinea Pig Model

This protocol outlines a method to assess the bronchodilator effect of Zinterol in an animal model of bronchoconstriction.

Objective: To evaluate the protective effect of Zinterol against a bronchoconstrictor agent.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g).

-

This compound solution for administration (e.g., inhalation or intravenous).

-

Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine).

-

Anesthetic (e.g., pentobarbital (B6593769) sodium).

-

Whole-body plethysmograph.

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and place it in the whole-body plethysmograph. Monitor baseline respiratory parameters (e.g., tidal volume, respiratory rate, and Penh - enhanced pause).

-

Compound Administration: Administer this compound or vehicle control via the desired route (e.g., aerosolized inhalation for a set period).

-

Bronchoconstriction Challenge: After a predetermined time following compound administration, challenge the animal with an aerosolized bronchoconstrictor agent (e.g., histamine at 100 µg/mL).

-

Measurement of Airway Response: Continuously record respiratory parameters for a defined period after the challenge.

-

Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor-induced increase in Penh by Zinterol compared to the vehicle control.

Caption: Experimental workflow for in vivo evaluation of a bronchodilator.

Conclusion

This compound is a potent and selective β2-adrenoceptor agonist with demonstrated pharmacological activity. While specific details of its discovery and synthesis are not widely published, its mechanism of action and methods for its pharmacological evaluation are well-understood within the context of β2-agonist drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with Zinterol or developing novel compounds targeting the β2-adrenergic receptor for the treatment of respiratory diseases. Further research to fully characterize its in vivo efficacy, safety profile, and pharmacokinetic properties would be necessary for any potential clinical development.

Early Research on Zinterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinterol (B47285) Hydrochloride is a potent and selective β2-adrenoceptor agonist that has been the subject of early research to elucidate its pharmacological properties and potential therapeutic applications. This technical guide provides an in-depth overview of the foundational studies on Zinterol, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cardiovascular and respiratory pharmacology.

Introduction

Zinterol is a beta-adrenergic agonist with a chemical structure based on soterenol (B1681963) and phentermine.[1] It has been primarily investigated for its selective activation of β2-adrenergic receptors, which are key targets for bronchodilators used in the treatment of respiratory conditions like asthma.[2] Early studies focused on characterizing its effects on various physiological systems, including the cardiovascular, respiratory, and central nervous systems, and understanding its underlying signaling pathways.

Pharmacological Profile

Zinterol is recognized as a potent and selective β2-adrenoceptor agonist.[3] Its primary mechanism of action involves the activation of β2-adrenergic receptors, leading to a cascade of intracellular events.

Mechanism of Action

Activation of the β2-adrenergic receptor by Zinterol initiates a well-defined signaling pathway. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G protein (Gs). This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the physiological response, such as smooth muscle relaxation in the airways.[4] Interestingly, there is also evidence suggesting that the β2-adrenoceptor can couple to inhibitory G proteins (Gi), which can modulate the signaling cascade.[4]

Quantitative Data

The following tables summarize the key quantitative findings from early research studies on this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Species/Tissue | Reference |

| EC50 (ICa) | 2.2 nM | Cardiac myocytes | [3] |

| EC50 (Positive Inotropic Effect) | 3 nM | Human atrium | [5] |

| EC50 (Lusitropic Effect) | 2 nM | Human atrium | [5] |

| EC50 (Adenylyl Cyclase Stimulation) | 30 nM | Human atrium | [5] |

| Intrinsic Activity (Adenylyl Cyclase) | 0.75 (relative to Isoprenaline) | Human atrium | [5] |

Table 2: In Vivo Cardiovascular Effects in Rats (Isolated Perfused Heart)

| Parameter | Agonist | Effect | Reference |

| Left Ventricular Developed Pressure (LVDP) | Zinterol (β2) | Dose-dependent increase | [6] |

| dP/dt | Zinterol (β2) | Dose-dependent increase | [6] |

| Heart Rate (HR) | Zinterol (β2) | Dose-dependent increase | [6] |

| Myocardial Oxygen Consumption (MVO2) | Zinterol (β2) | Dose-dependent increase | [6] |

Table 3: In Vivo Central Nervous System Effects in Rats

| Parameter | Dose Range | Effect | Reference |

| Response Rate (DRL schedule) | 0.1 - 1 mg/kg | Dose-dependent decrease | [7] |

| Reinforcement Rate (DRL schedule) | 0.1 - 1 mg/kg | Dose-dependent increase | [7] |

| Locomotor Activity | 0.3 - 10 mg/kg | Dose-dependent reduction | [7] |

| β-adrenergic receptor density (Cerebral Cortex & Cerebellum) | 10 mg/kg (repeated) | Reduction | [7] |

Experimental Protocols

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cAMP in a cell membrane preparation.

Representative Protocol:

-

Membrane Preparation: Cell membranes overexpressing the β2-adrenergic receptor are prepared.

-

Incubation: The cell membranes are incubated with varying concentrations of this compound in the presence of ATP (the substrate for adenylyl cyclase) and other modulators like GTP.

-

cAMP Measurement: The amount of cAMP produced is quantified. This can be done using various methods, including a Capillary Electrophoresis-Ultraviolet (CE-UV) assay or a traditional radiochemical assay.[8]

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be determined.

In Vivo Bronchodilator Activity in Guinea Pigs

This model is used to assess the ability of a compound to protect against bronchoconstriction induced by an agent like histamine.

Representative Protocol:

-

Animal Preparation: Guinea pigs are pre-treated with the test compound (this compound) or a vehicle control.

-

Induction of Bronchoconstriction: The animals are exposed to an aerosol of a bronchoconstricting agent, such as histamine.

-

Observation: The time until the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is measured.

-

Data Analysis: The protective effect of the test compound is determined by comparing the pre-convulsion time in the treated group to the control group. A longer time to convulsion indicates a bronchodilator effect.

Cardiovascular Effects in Isolated Perfused Rat Heart (Langendorff Preparation)

This ex vivo model allows for the direct assessment of a compound's effects on cardiac function without the influence of systemic physiological factors.

Representative Protocol:

-

Heart Isolation: A rat heart is isolated and mounted on a Langendorff apparatus, which allows for retrograde perfusion of the coronary arteries with a physiological salt solution.

-

Drug Administration: this compound is administered in a dose-dependent manner into the perfusion solution.

-

Measurement of Cardiac Parameters: Various cardiac function parameters are continuously monitored, including:

-

Left Ventricular Developed Pressure (LVDP)

-

The rate of pressure change (dP/dt)

-

Heart Rate (HR)

-

Myocardial Oxygen Consumption (MVO2)[6]

-

-

Data Analysis: The changes in these parameters in response to the drug are recorded and analyzed to determine its inotropic (contractility) and chronotropic (heart rate) effects.

Discussion and Future Directions

Early research on this compound has established its profile as a potent and selective β2-adrenoceptor agonist with significant effects on the cardiovascular and central nervous systems. The available data indicate its potential as a bronchodilator. However, a comprehensive understanding of its pharmacokinetic profile, including its half-life, clearance, and volume of distribution, is still lacking. Most drugs are considered to have a negligible effect after four-to-five half-lives.[2]

Future research should focus on obtaining the full pharmacokinetic parameters of Zinterol to better predict its in vivo behavior and dosing regimens. Further in-depth studies on its bronchodilator efficacy, particularly in comparison to other established β2-agonists, would be beneficial for defining its therapeutic potential. The exploration of its central nervous system effects also warrants further investigation to understand the full scope of its pharmacological activity.

Conclusion

This compound is a selective β2-adrenergic agonist with well-documented effects on cardiac function and the central nervous system in early studies. Its mechanism of action through the cAMP signaling pathway is consistent with other drugs in its class. While the available data provide a strong foundation, further research is necessary to fully characterize its bronchodilator efficacy and pharmacokinetic profile to support its potential development as a therapeutic agent.

References

- 1. Discriminating measures of bronchodilator drug efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Characterization of alpha- and beta-adrenergic agonist stimulation of adenylate cyclase activity in human epidermal keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temporal dynamics of inotropic, chronotropic, and metabolic responses during beta1- and beta2-AR stimulation in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Zinterol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinterol Hydrochloride is a potent and selective beta-2 adrenoceptor (β2-AR) agonist. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic effects, and available pharmacokinetic insights. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed experimental methodologies and a summary of quantitative data. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of Zinterol's interactions at the molecular and cellular levels.

Introduction

This compound is a sympathomimetic amine that has been instrumental in the study of β-adrenergic receptor function, particularly the β2 subtype. Its selectivity makes it a valuable tool for dissecting the physiological and pathological roles of β2-AR signaling in various tissues, including cardiac and smooth muscle. This guide synthesizes the current knowledge on Zinterol, presenting its pharmacological characteristics in a structured and detailed manner.

Mechanism of Action

This compound exerts its effects primarily through the activation of β2-adrenoceptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.

Interestingly, in some cellular contexts, such as murine cardiac myocytes, the β2-AR has been shown to couple to an inhibitory G-protein (Gi) in addition to Gs. This dual coupling can lead to a more complex and nuanced cellular response, potentially attenuating the classic Gs-mediated signaling.

Signaling Pathway Diagram

Zinterol Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability properties of Zinterol Hydrochloride. The information is intended to support research, drug development, and formulation activities by providing key data and methodologies.

Solubility Properties

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Solubility |

| Deionized Water | ≤ 2 mg/mL |

| DMSO | ≥ 15 mg/mL |

Note: The limited availability of public data on aqueous solubility necessitates experimental determination for specific formulation development.

Experimental Protocol for Solubility Determination

To determine the aqueous solubility of this compound as a function of pH, a standardized shake-flask method can be employed.

Objective: To determine the equilibrium solubility of this compound in buffered aqueous solutions across a physiologically relevant pH range.

Materials:

-

This compound powder

-

Buffered solutions (e.g., phosphate, citrate) at various pH values (e.g., 2, 4, 6, 7.4, 8)

-

Calibrated pH meter

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials, each containing a buffered solution of a specific pH.

-

Ensure enough solid is present to achieve saturation.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to remove any remaining suspended solids.

-

-

Analysis:

-

Accurately dilute the clear supernatant with the appropriate mobile phase for HPLC analysis.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Data Reporting:

-

The solubility at each pH is reported in mg/mL or molarity.

-

Stability Properties

This compound is reported to be stable under normal storage conditions. However, it can be susceptible to degradation under stress conditions such as exposure to harsh pH, oxidizing agents, and light.

General Stability Profile

-

Normal Conditions: Stable.

-

Acidic/Basic Conditions: Can undergo hydrolysis in highly acidic or basic environments.

-

Oxidizing Conditions: Incompatible with strong oxidizing agents.

-

Storage Recommendations: Store in a dry, cool, and well-ventilated place, protected from light.

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/DAD system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

Methodology:

-

Acid Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) for a specified period.

-

Withdraw samples at different time points, neutralize, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M NaOH.

-

Maintain the solution at room temperature or elevated temperature for a specified period.

-

Withdraw samples, neutralize, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat in a calibrated oven (e.g., at 70°C).

-

Analyze the powder at different time points by dissolving it in a suitable solvent and injecting it into the HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analyze the solution by HPLC.

-

Analysis of Degradation:

-

The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

-

LC-MS analysis is performed on the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.

Below is a generalized workflow for conducting a forced degradation study.

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist of the β2-adrenergic receptor. Its biological effects are mediated through the activation of this G-protein coupled receptor (GPCR) and the subsequent downstream signaling cascade.

Mechanism of Action

Upon binding to the β2-adrenergic receptor, Zinterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response.

The following diagram illustrates the β2-adrenergic receptor signaling pathway initiated by Zinterol.

Experimental Protocol for Assessing β2-Adrenergic Receptor Activation

Objective: To measure the functional activation of the β2-adrenergic receptor by this compound through the quantification of intracellular cAMP levels.

Materials:

-

Cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)

-

This compound

-

Isoproterenol (a non-selective β-agonist, as a positive control)

-

Propranolol (B1214883) (a β-blocker, as a negative control)

-

Cell culture medium and supplements

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Lysis buffer

-

Multi-well plates

Methodology:

-

Cell Culture and Seeding:

-

Culture the β2-adrenergic receptor-expressing cells under standard conditions.

-

Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound, isoproterenol, and propranolol in assay buffer.

-

Aspirate the cell culture medium and wash the cells with assay buffer.

-

Add the different concentrations of the compounds to the cells. Include a vehicle control. For antagonist testing, pre-incubate cells with propranolol before adding Zinterol.

-

-

Incubation:

-

Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the compound solutions and lyse the cells according to the cAMP assay kit protocol.

-

Perform the cAMP assay to quantify the amount of intracellular cAMP in each well.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.

-

Calculate the EC₅₀ (half-maximal effective concentration) value to determine the potency of this compound.

-

This in-depth guide provides a foundational understanding of the solubility and stability properties of this compound, along with detailed experimental protocols for their investigation. For further in-depth analysis, it is recommended to consult specialized pharmaceutical analytical literature and conduct tailored experimental studies.

Investigating the Bronchodilatory Effects of Zinterol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bronchodilatory effects of Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its investigation. Visual diagrams of the signaling pathway and experimental workflow are included to facilitate understanding.

Introduction

This compound is a sympathomimetic amine that exhibits high selectivity for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Activation of these receptors leads to bronchodilation, making Zinterol a compound of significant interest in the research and development of treatments for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide serves as a technical resource for professionals investigating the pharmacological properties of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effect by acting as an agonist at β2-adrenergic receptors on airway smooth muscle cells.[1][2] The binding of Zinterol to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle relaxation.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains.

-

Smooth Muscle Relaxation: The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.

Figure 1: this compound Signaling Pathway.

Quantitative Data

| Parameter | Tissue | Value | Reference |

| EC50 for Inotropic Effects | Human Atrium | 3 nM | [2] |

| EC50 for Lusitropic Effects | Human Atrium | 2 nM | [2] |

| EC50 for Adenylyl Cyclase Stimulation | Human Atrium | 30 nM | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

These values from human cardiac tissue demonstrate the high potency of Zinterol in activating the β2-adrenergic signaling pathway. It is anticipated that Zinterol would exhibit similar high potency in inducing relaxation of airway smooth muscle. Further studies, as outlined in the experimental protocols below, are required to determine the specific dose-response relationship for its bronchodilatory effects.

Experimental Protocols

The following protocols describe standard in vitro methods for investigating the bronchodilatory effects of this compound on isolated airway smooth muscle.

In Vitro Organ Bath Study for Airway Smooth Muscle Relaxation

This protocol details the methodology for assessing the relaxant effects of this compound on pre-contracted guinea pig tracheal rings, a widely used model for studying bronchodilators.

4.1.1. Materials and Reagents

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)

-

Carbachol (B1668302) or Histamine (B1213489) (for inducing contraction)

-

This compound (test compound)

-

Propranolol (to block β1-adrenergic receptors, optional)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

4.1.2. Experimental Procedure

-

Tissue Preparation:

-

Humanely euthanize a guinea pig by cervical dislocation.

-

Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.

-

Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Cut the cartilage opposite the trachealis muscle to form a tracheal strip.

-

-

Mounting the Tissue:

-

Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g to each strip and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Inducing Contraction:

-

After equilibration, induce a sustained contraction of the tracheal strips using a submaximal concentration of a contractile agent such as carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).

-

Allow the contraction to stabilize.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.

-

Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next higher concentration.

-

Record the isometric tension continuously throughout the experiment.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.

-

Plot the percentage relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value and the maximum relaxation (Emax) from the dose-response curve using non-linear regression analysis.

-

Figure 2: In Vitro Organ Bath Experimental Workflow.

Conclusion

This compound is a potent and selective β2-adrenoceptor agonist with a well-defined mechanism of action that leads to smooth muscle relaxation. The quantitative data from cardiac tissue suggests a high potency, which is expected to translate to significant bronchodilatory effects. The provided experimental protocols offer a robust framework for the in-depth investigation of these effects. Further research focusing on generating specific dose-response data in airway smooth muscle is crucial for fully characterizing the therapeutic potential of this compound in respiratory diseases.

References

Zinterol Hydrochloride and the cAMP Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinterol hydrochloride is a potent and selective β2-adrenoceptor agonist utilized in research to investigate adrenergic signaling pathways.[1] Its primary mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. This guide provides a detailed overview of this compound's role in the cAMP pathway, including its mechanism of action, quantitative data on its activity, and standardized experimental protocols for its study.

Introduction

This compound is a valuable pharmacological tool for dissecting the intricacies of β2-adrenergic receptor signaling. As a selective agonist, it allows for the specific stimulation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events. The canonical pathway activated by this compound is the Gs-adenylyl cyclase-cAMP pathway, which plays a pivotal role in numerous physiological processes. Understanding the interaction of this compound with this pathway is crucial for research in areas such as cardiovascular and pulmonary physiology.

Mechanism of Action

This compound exerts its effects by binding to and activating the β2-adrenoceptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein undergoes a conformational change, releasing its GDP and binding GTP. The activated Gαs subunit then dissociates and interacts with adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, which converts ATP into cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the cellular response.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 (Positive Inotropic Effect) | 3 nM | Human Atrial Strips | [2] |

| EC50 (Lusitropic Effect) | 2 nM | Human Atrial Strips | [2] |

| EC50 (Adenylyl Cyclase Stimulation) | 30 nM | Human Atrial Homogenates | [2] |

| EC50 (ICa Increase) | 2.2 nM | Frog Ventricular Myocytes | [3] |

| Intrinsic Activity (vs. Isoprenaline) | 0.75 | Human Atrial Homogenates | [2] |

Table 2: Receptor Binding and Antagonism

| Parameter | Value | Antagonist | Cell/Tissue Type | Reference |

| EC50 Shift with ICI 118551 (50 nM) | to 1 µM | ICI 118551 | Human Atrial Strips | [2] |

| KB of ICI 118,551 | 5.2 +/- 1.6 x 10^-9 M | ICI 118,551 | Human Ventricular Myocardium | [2] |

Experimental Protocols

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP from ATP by adenylyl cyclase in membrane preparations.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Reaction: Incubate the membrane preparation with varying concentrations of this compound in the presence of ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a GTP source.

-

cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available kits based on fluorescence or luminescence.

-

Data Analysis: Plot the concentration of this compound against the measured adenylyl cyclase activity to determine the EC50 and maximal stimulation.

cAMP Accumulation Assay in Whole Cells

This assay quantifies the increase in intracellular cAMP levels in response to this compound stimulation in intact cells.

Methodology:

-

Cell Culture: Plate cells expressing the β2-adrenoceptor (e.g., CHO or HEK293 cells) in multi-well plates and grow to a suitable confluency.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, stimulate the cells with a range of this compound concentrations for a defined period.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method as described in the adenylyl cyclase assay.

-

Data Analysis: Generate a dose-response curve to calculate the EC50 of this compound for cAMP accumulation.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the β2-adrenoceptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes containing the β2-adrenoceptor as described previously.

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and increasing concentrations of unlabeled this compound.

-

Separation and Counting: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the concentration of this compound against the percentage of specific binding of the radioligand. This allows for the calculation of the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful research tool for investigating the β2-adrenoceptor-mediated cAMP signaling pathway. Its selectivity and potency make it ideal for studying the downstream effects of cAMP production in various cell types and tissues. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the pharmacological properties of this compound and its impact on this crucial signaling cascade.

References

- 1. Desensitization of beta-adrenergic receptor-coupled adenylate cyclase activity. Differences following exposure of cells to two full agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-2 adrenergic activation of L-type Ca++ current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zinterol Hydrochloride Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol hydrochloride is a potent and selective β2-adrenoceptor agonist. It is a valuable pharmacological tool for studying the β2-adrenergic signaling pathway and for the screening and characterization of novel β2-adrenergic receptor modulators. Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This application note provides a detailed protocol for determining the dose-response relationship of this compound by measuring cAMP accumulation in a cell-based assay.

Mechanism of Action

This compound selectively binds to and activates β2-adrenergic receptors. This binding event promotes the coupling of the receptor to the stimulatory G-protein (Gs). The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a wide range of physiological responses.

Data Presentation

The following table summarizes representative quantitative data from a this compound dose-response experiment measuring cAMP accumulation in HEK293 cells.

| Zinterol HCl Concentration (nM) | % Maximal Response (cAMP Accumulation) |

| 0.01 | 2.5 |

| 0.1 | 15.8 |

| 1 | 45.2 |

| 10 | 85.1 |

| 30 | 95.0 |

| 100 | 98.9 |

| 1000 | 100.0 |

| EC50 | ~2.2 nM |

Note: The data presented are for illustrative purposes and may vary depending on the cell line, assay conditions, and specific reagents used. An EC50 value of 2.2 nM has been reported for Zinterol in increasing ICa in a concentration-dependent manner[1]. Another study reported an EC50 of 30 nM for Zinterol in stimulating adenylyl cyclase activity[2].

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection : this compound is soluble in DMSO at a concentration of ≥15 mg/mL. For cell culture experiments, it is recommended to use sterile, cell culture-grade DMSO.

-

Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 414.95 g/mol ), dissolve 4.15 mg in 1 mL of DMSO.

-

Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for this compound Dose-Response Curve using a cAMP Assay (e.g., LANCE® Ultra cAMP Kit)

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

Materials:

-

HEK293 cells (or another suitable cell line expressing the β2-adrenergic receptor)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (e.g., HBSS with 5 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)

-

White, opaque 384-well microplates

-

Multichannel pipettes and sterile pipette tips

-

TR-FRET capable plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer at a predetermined optimal cell density (e.g., 500-2000 cells per well for a 384-well plate).

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). The final concentration range should typically span from picomolar to micromolar to capture the full dose-response curve. A common starting point is a top concentration of 10 µM, followed by 1:10 serial dilutions.

-

-

Cell Stimulation:

-

Add 5 µL of the cell suspension to each well of the 384-well plate.

-

Add 5 µL of the this compound serial dilutions (or vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents. For the LANCE® Ultra cAMP kit, this involves preparing the Eu-cAMP tracer and ULight™-anti-cAMP antibody solutions.

-

Add 5 µL of the Eu-cAMP tracer solution to each well.

-

Add 5 µL of the ULight™-anti-cAMP solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET capable plate reader at the appropriate wavelengths (e.g., excitation at 320 or 340 nm, and emission at 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the 665/615 nm emission ratio for each well.

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.

-

Mandatory Visualization

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for Dose-Response Analysis.

References

Application Notes and Protocols for In Vivo Administration of Zinterol Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol (B47285) Hydrochloride is a potent and selective β2-adrenoceptor agonist that has been utilized in various pharmacological studies to investigate the roles of the β2-adrenergic system.[1] These application notes provide detailed protocols for the in vivo administration of Zinterol Hydrochloride in rodent models, focusing on its effects on the cardiovascular and central nervous systems. The information is intended to guide researchers in designing and executing robust and reproducible preclinical studies.

Mechanism of Action

Zinterol acts as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors. Upon binding, it primarily stimulates the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. In cardiac myocytes, β2-adrenergic receptor activation can also couple to the inhibitory G alpha subunit (Gαi), which can modulate the signaling cascade.[1][2][3]

Signaling Pathway of Zinterol at the β2-Adrenergic Receptor

Caption: this compound signaling pathway via the β2-adrenergic receptor.

Quantitative Data from Rodent Studies

The following tables summarize the quantitative effects of this compound administration in rodent models.

Table 1: Effects of this compound on Locomotor Activity in Rats

| Dose (mg/kg, IP) | Animal Model | % Decrease in Locomotor Activity (Mean ± SEM) | Antagonist Blockade | Reference |

| 0.1 | Sprague-Dawley Rats | Not significant | Not tested | [4] |

| 0.3 | Sprague-Dawley Rats | Significant decrease | Propranolol | [4] |

| 1.0 | Sprague-Dawley Rats | Significant decrease | Propranolol | [4] |

| 3.0 | Sprague-Dawley Rats | Significant decrease | Not tested | [4] |

| 10.0 | Sprague-Dawley Rats | Significant decrease | Not tested | [4] |

Note: Repeated administration of a high dose (10 mg/kg, IP) has been shown to reduce the density of beta-adrenergic receptors in the cerebral cortex and cerebellum of rats.[4]

Table 2: Inotropic and Chronotropic Effects of Zinterol in Isolated Perfused Rat Hearts

| Concentration | Parameter | Response | Reference |

| Dose-dependent | Left Ventricular Developed Pressure (LVDP) | Increase | [5] |

| Dose-dependent | dP/dt (Rate of pressure change) | Increase | [5] |

| Dose-dependent | Heart Rate (HR) | Increase | [5] |

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Rats Following Intraperitoneal Administration of this compound

Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rats.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Male Sprague-Dawley rats (250-300g)

-

Standard rodent cages

-

Open field activity monitoring system

-

Syringes and needles (25-27 gauge)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment. House animals individually to prevent social interaction from influencing locomotor activity. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0, and 10.0 mg/ml for a 1 ml/kg injection volume). Prepare fresh on the day of the experiment.

-

Experimental Groups: Randomly assign animals to treatment groups: Vehicle (saline) and this compound (0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg).

-

Administration: Administer the assigned treatment via intraperitoneal (IP) injection.

-

Locomotor Activity Assessment: Immediately after injection, place each rat in the center of the open field arena. Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.

Protocol 2: Evaluation of Cardiovascular Parameters in Conscious Rats

Objective: To measure the effects of this compound on heart rate and blood pressure in conscious, freely moving rats.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Male Wistar or Sprague-Dawley rats instrumented with radiotelemetry transmitters for cardiovascular monitoring

-

Data acquisition system for radiotelemetry

-

Syringes and needles (25-27 gauge)

Procedure:

-

Surgical Instrumentation: Surgically implant radiotelemetry transmitters in rats to allow for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week post-surgery.

-

Baseline Recording: On the day of the experiment, record baseline cardiovascular parameters for at least 60 minutes before any treatment administration.

-

Drug Preparation: Prepare this compound solutions in sterile saline as described in Protocol 1.

-

Administration: Administer the vehicle or this compound at the desired doses via IP injection.

-

Post-treatment Monitoring: Continuously record heart rate and blood pressure for at least 2-3 hours post-injection.

-

Data Analysis: Calculate the change from baseline for heart rate and mean arterial pressure for each animal. Compare the responses between treatment groups using appropriate statistical analyses.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo this compound studies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. β2-Adrenergic receptor signaling in the cardiac myocyte is modulated by interactions with CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Temporal dynamics of inotropic, chronotropic, and metabolic responses during beta1- and beta2-AR stimulation in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Assays with Zinterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol Hydrochloride is a potent and selective β2-adrenoceptor agonist, making it a valuable tool for in vitro studies of β2-adrenergic receptor signaling and its downstream effects.[1] Due to its enhanced water solubility and stability, the hydrochloride salt of Zinterol is frequently utilized in research settings.[1] The primary mechanism of action for Zinterol involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[2][3][4][5] This signaling cascade plays a crucial role in a variety of physiological processes and is a key area of investigation in numerous fields, including cardiovascular research and drug discovery.

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to characterize its pharmacological activity and cellular effects. The included methodologies cover the assessment of receptor binding, second messenger accumulation, and cell viability.

Data Presentation